

# Application Notes and Protocols for UMB298 in Cell Culture Experiments

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## Compound of Interest

Compound Name: UMB298

Cat. No.: B8180657

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## Introduction

**UMB298** is a potent and selective inhibitor of the bromodomains of CREB-binding protein (CBP) and p300, which are highly homologous histone acetyltransferases (HATs).[1][2] Unlike BET bromodomain inhibitors, **UMB298** offers a distinct mechanism for epigenetic modulation. CBP and p300 are crucial transcriptional co-activators involved in a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2][3][4] Dysregulation of CBP/p300 activity is implicated in various pathologies, particularly in cancer, where they can promote the expression of oncogenes. **UMB298** exerts its effects by binding to the acetyl-lysine binding pockets of CBP/p300 bromodomains, leading to a reduction in histone H3 lysine 27 acetylation (H3K27ac) at gene enhancers and promoters. This, in turn, downregulates the transcription of key oncogenes, such as MYC, and other drivers of cancer cell proliferation and survival. These application notes provide detailed protocols for utilizing **UMB298** in cell culture experiments to investigate its biological effects.

## Data Presentation

### UMB298 Inhibitory Activity

Target	IC50 (nM)	Selectivity	Reference
CBP	72	72-fold vs. BRD4	--INVALID-LINK--
BRD4	5193	-	--INVALID-LINK--

## Reported IC50 Values of CBP/p300 Inhibitors in Acute Myeloid Leukemia (AML) Cell Lines

While specific multi-cell line IC50 data for **UMB298** is not readily available in the public domain, the following table provides context on the sensitivity of AML cell lines to other CBP/p300 and related inhibitors. This information can guide the selection of cell lines and starting concentrations for experiments with **UMB298**.

Cell Line	Compound	IC50	Reference
MOLM-13	Midostaurin	200 nM	
MV4-11	Midostaurin	~200 nM	
MOLM-13	Idasanutlin	300 nM	
MV4-11	Idasanutlin	~1 $\mu$ M	
MOLM-13	Venetoclax	20 nM	
MV4-11	Venetoclax	18 nM	
OCI-AML3	Venetoclax	Resistant	
HL-60	Idasanutlin	> 2 $\mu$ M	
OCI-AML3	ABT199 (Venetoclax)	24h: >10 $\mu$ M, 48h: ~5 $\mu$ M, 72h: ~2 $\mu$ M	
THP-1	ABT199 (Venetoclax)	24h: >10 $\mu$ M, 48h: >10 $\mu$ M, 72h: ~8 $\mu$ M	
MV4-11	ABT199 (Venetoclax)	24h: ~1 $\mu$ M, 48h: ~0.1 $\mu$ M, 72h: ~0.05 $\mu$ M	
MOLM-13	ABT199 (Venetoclax)	24h: ~0.1 $\mu$ M, 48h: ~0.01 $\mu$ M, 72h: ~0.005 $\mu$ M	
OCI-AML3	CS055 (Chidamide)	24h: >10 $\mu$ M, 48h: ~2 $\mu$ M, 72h: ~1 $\mu$ M	
THP-1	CS055 (Chidamide)	24h: ~1 $\mu$ M, 48h: ~0.5 $\mu$ M, 72h: ~0.2 $\mu$ M	
MV4-11	CS055 (Chidamide)	24h: ~0.5 $\mu$ M, 48h: ~0.2 $\mu$ M, 72h: ~0.1 $\mu$ M	
MOLM-13	CS055 (Chidamide)	24h: ~0.2 $\mu$ M, 48h: ~0.1 $\mu$ M, 72h: ~0.05 $\mu$ M	

## Experimental Protocols

### Preparation of UMB298 Stock Solution

Materials:

- **UMB298** powder
- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- Based on the manufacturer's instructions, dissolve **UMB298** powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).
- Gently vortex or pipette to ensure the compound is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C or -80°C for long-term storage.

### Cell Viability Assay

This protocol is to determine the effect of **UMB298** on cell viability and to calculate the IC50 value. The MTT or MTS assay is a common method.

Materials:

- Cancer cell lines of interest (e.g., AML cell lines like MOLM-13, MV4-11)
- Complete cell culture medium
- 96-well cell culture plates
- **UMB298** stock solution

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
- Solubilization solution (for MTT assay, e.g., DMSO or a solution of SDS in HCl)
- Microplate reader

#### Protocol:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere and resume logarithmic growth (typically 24 hours).
- Prepare serial dilutions of **UMB298** in complete culture medium from the stock solution. It is recommended to start with a wide concentration range (e.g., 1 nM to 10  $\mu$ M) to determine the approximate IC<sub>50</sub>.
- Remove the existing medium from the wells and add 100  $\mu$ L of the medium containing the different concentrations of **UMB298**. Include a vehicle control (DMSO) at a concentration equivalent to the highest **UMB298** concentration.
- Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- After the incubation period, add 10-20  $\mu$ L of MTT (5 mg/mL in PBS) or MTS reagent to each well and incubate for 2-4 hours at 37°C.
- If using MTT, add 100-150  $\mu$ L of solubilization solution to each well and incubate in the dark until the formazan crystals are completely dissolved.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
- Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC<sub>50</sub> value using appropriate software.

## Western Blot Analysis

This protocol is to assess the effect of **UMB298** on the protein levels of its downstream targets, such as MYC, and the histone mark H3K27ac.

#### Materials:

- Cancer cell lines
- 6-well or 10 cm cell culture dishes
- **UMB298** stock solution
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-MYC, anti-H3K27ac, anti-H3, anti- $\beta$ -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- Imaging system

#### Protocol:

- Seed cells in 6-well plates or 10 cm dishes and allow them to grow to 70-80% confluency.
- Treat the cells with various concentrations of **UMB298** (e.g., based on IC50 values) for a specified time (e.g., 24 or 48 hours).
- Harvest the cells and lyse them with cold lysis buffer on ice.
- Determine the protein concentration of the lysates using a BCA assay.

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions: anti-MYC (1:1000), anti-H3K27ac (1:1000), anti-H3 (1:5000), anti- $\beta$ -actin (1:5000).
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Quantify the band intensities and normalize to a loading control (e.g.,  $\beta$ -actin or H3).

## Gene Expression Analysis (RT-qPCR)

This protocol is to analyze the effect of **UMB298** on the mRNA levels of target genes.

Materials:

- Cancer cell lines
- 6-well cell culture dishes
- **UMB298** stock solution
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix

- Primers for target genes (e.g., MYC, MYB, FLT3, SPI1, ZEB2, CEBPA) and a housekeeping gene (e.g., GAPDH, ACTB)
- qPCR instrument

Protocol:

- Seed and treat cells with **UMB298** as described for the Western blot analysis.
- Harvest the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.
- Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
- Perform qPCR using the synthesized cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
- Analyze the qPCR data using the  $\Delta\Delta C_t$  method to determine the relative fold change in gene expression.

## Cell Cycle Analysis

This protocol is to determine the effect of **UMB298** on cell cycle progression.

Materials:

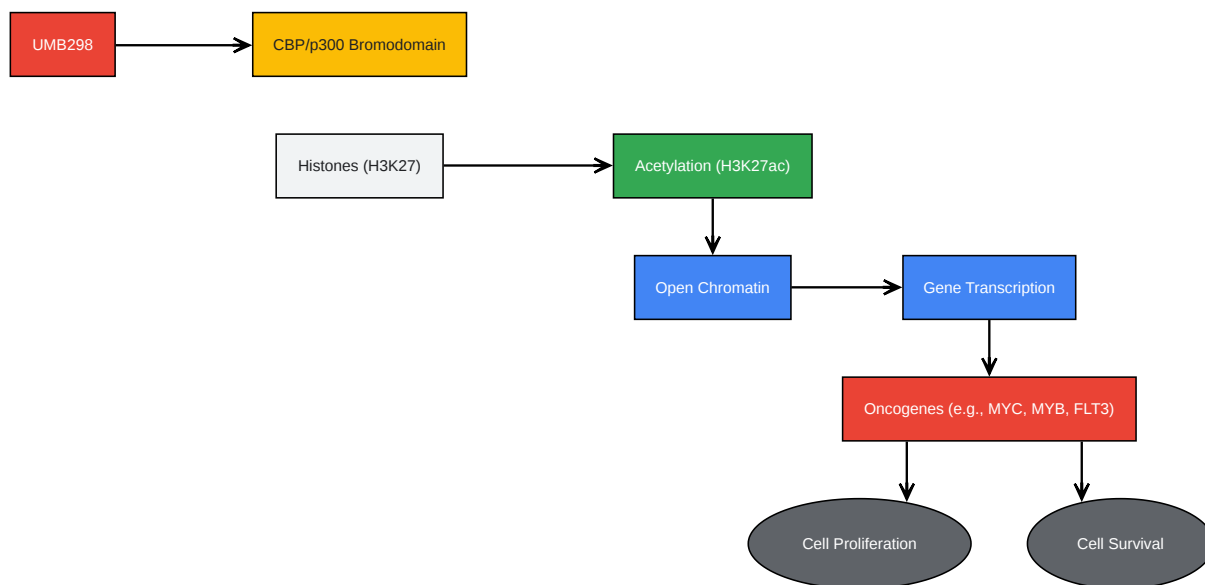
- Cancer cell lines
- 6-well cell culture dishes
- **UMB298** stock solution
- Cold 70% ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Protocol:



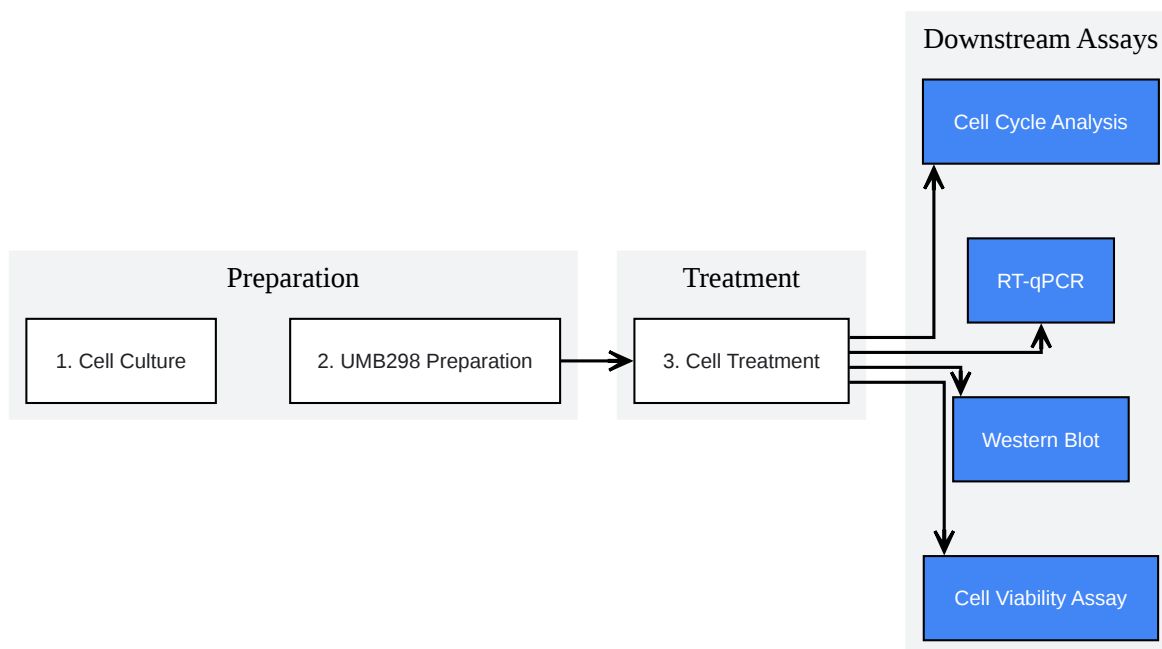
- Seed cells in 6-well plates and treat with **UMB298** at various concentrations for a desired time (e.g., 24 or 48 hours).
- Harvest the cells, including both adherent and floating cells, and wash with cold PBS.
- Fix the cells by dropwise addition of cold 70% ethanol while gently vortexing, and incubate at -20°C for at least 2 hours.
- Wash the fixed cells with PBS to remove the ethanol.
- Resuspend the cell pellet in PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
- Analyze the samples using a flow cytometer.
- Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

## Visualizations



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Caption: **UMB298** inhibits the CBP/p300 bromodomain, leading to reduced histone acetylation and downregulation of oncogene transcription.



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Caption: General experimental workflow for studying the effects of **UMB298** in cell culture.

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## References

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- To cite this document: BenchChem. [Application Notes and Protocols for UMB298 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8180657#how-to-use-umb298-in-cell-culture-experiments]

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